molecular formula C31H37NO4 B14059223 Unii-EA1gyf2V3I CAS No. 13965-63-4

Unii-EA1gyf2V3I

Cat. No.: B14059223
CAS No.: 13965-63-4
M. Wt: 487.6 g/mol
InChI Key: FAIFRACTBXWXGY-JTTXIWGLSA-N
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Description

6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)-, (alphaR,5alpha,7alpha)- is a complex organic compound belonging to the morphinan class These compounds are known for their diverse pharmacological properties, including analgesic and antitussive effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- typically involves multiple steps, including:

    Formation of the Morphinan Core: This step often involves the cyclization of a precursor molecule to form the morphinan skeleton.

    Functional Group Modifications: Introduction of methoxy groups, epoxy rings, and other functional groups through various organic reactions such as methylation, epoxidation, and reduction.

    Final Assembly: The final steps involve the addition of the phenylethyl group and other specific modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol and dimethoxy groups.

    Reduction: Reduction reactions may target the epoxy ring and other reducible functional groups.

    Substitution: Various substitution reactions can be performed on the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential pharmacological activities.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology

    Pharmacological Studies: Investigation of its analgesic, antitussive, and other biological activities.

    Receptor Binding Studies: Understanding its interaction with opioid receptors and other molecular targets.

Medicine

    Drug Development: Potential use in the development of new analgesics, antitussives, and other therapeutic agents.

    Clinical Research: Studies on its efficacy and safety in various medical conditions.

Industry

    Pharmaceutical Manufacturing: Production of the compound and its derivatives for use in pharmaceuticals.

    Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- involves its interaction with specific molecular targets, such as opioid receptors. The compound may act as an agonist or antagonist at these receptors, modulating pain perception, cough reflex, and other physiological processes. The exact pathways and molecular interactions depend on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known analgesic with a similar morphinan structure.

    Codeine: An antitussive and analgesic with structural similarities.

    Naloxone: An opioid antagonist used to reverse opioid overdose.

Uniqueness

The unique combination of functional groups and structural features in 6,14-Ethenomorphinan-7-methanol, 4,5-epoxy-3,6-dimethoxy-alpha,17-dimethyl-alpha-(2-phenylethyl)- sets it apart from other morphinan compounds

Properties

CAS No.

13965-63-4

Molecular Formula

C31H37NO4

Molecular Weight

487.6 g/mol

IUPAC Name

(2R)-2-[(1R,2S,6R,14R,15R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-4-phenylbutan-2-ol

InChI

InChI=1S/C31H37NO4/c1-28(33,13-12-20-8-6-5-7-9-20)23-19-29-14-15-31(23,35-4)27-30(29)16-17-32(2)24(29)18-21-10-11-22(34-3)26(36-27)25(21)30/h5-11,14-15,23-24,27,33H,12-13,16-19H2,1-4H3/t23-,24-,27-,28-,29-,30+,31-/m1/s1

InChI Key

FAIFRACTBXWXGY-JTTXIWGLSA-N

Isomeric SMILES

C[C@@](CCC1=CC=CC=C1)([C@H]2C[C@@]34C=C[C@@]2([C@H]5[C@@]36CCN([C@@H]4CC7=C6C(=C(C=C7)OC)O5)C)OC)O

Canonical SMILES

CC(CCC1=CC=CC=C1)(C2CC34C=CC2(C5C36CCN(C4CC7=C6C(=C(C=C7)OC)O5)C)OC)O

Origin of Product

United States

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